molecular formula C8H7BrO3 B11720432 2-Bromo-5-hydroxy-4-methylbenzoic acid

2-Bromo-5-hydroxy-4-methylbenzoic acid

Cat. No.: B11720432
M. Wt: 231.04 g/mol
InChI Key: WAZYIJHDZNJNLT-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxy-4-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid. The process begins with 2-methylbenzoic acid as the starting material. Under the catalytic action of iron powder and trifluoromethanesulfonic acid, liquid bromine is added dropwise. The reaction mixture is then crystallized and filtered to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of 2-methylbenzoic acid and bromine, with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated compounds or alcohols.

Scientific Research Applications

2-Bromo-5-hydroxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-5-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

WAZYIJHDZNJNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)Br

Origin of Product

United States

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